

Standard Protocol for Para Red Histochemical Staining: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Para Red, chemically known as 1-((4-nitrophenyl)azo)-2-naphthol, is a vibrant red dye used in histochemical staining.[1] In the context of histochemistry, "**Para Red** staining" most commonly refers to the visualization method for the Naphthol AS-D Chloroacetate Esterase (NASDCE) activity. This enzyme is considered specific for cells of the granulocytic lineage, particularly neutrophils.[2]

The underlying principle of this technique involves the enzymatic hydrolysis of Naphthol AS-D chloroacetate by esterase present in the cells.[3] The liberated Naphthol AS-D then couples with a diazonium salt (such as Fast Red Violet LB Base or New Fuchsin) to form an insoluble, colored precipitate at the site of enzyme activity.[4] This precipitate typically appears as a bright red to red-brown granulation within the cytoplasm, allowing for the identification and localization of specific esterase-containing cells.[3][4]

This staining method is widely used in hematopathology and immunology to differentiate leukocyte populations in peripheral blood smears, bone marrow aspirates, and tissue sections. [4] It is particularly valuable for identifying granulocytes and mast cells. The protocol can be adapted for both frozen and paraffin-embedded tissue sections.

Experimental Protocols



This section details the standard methodology for **Para Red** histochemical staining for both smears and paraffin-embedded tissue sections.

Reagents and Solutions



Reagent	Preparation	Storage
Fixative Solution	Varies by kit/protocol. Often a methanol-based solution.	Room Temperature
Diazonium Salt Solution	Freshly prepare before use by mixing equal volumes of Sodium Nitrite solution and a diazonium salt base solution (e.g., Fast Red Violet LB Base or New Fuchsin).[4][5] Allow to stand for 2 minutes.	Prepare immediately before use
Naphthol AS-D Chloroacetate Solution	Dissolve 10mg of Naphthol AS- D Chloroacetate in 5ml of N,N- Dimethylformamide.[5]	-20°C
Buffer Solution	TRIZMAL™ 6.3 Buffer Concentrate or 1x Phosphate Buffered Saline (PBS), pH 7.2- 7.8.[4][5]	Room Temperature
Working Staining Solution	Prepare fresh. A common preparation involves adding the diazonium salt solution and Naphthol AS-D Chloroacetate solution to the buffer.[3][4][5] See table below for specific volumes.	Use within 10 minutes of preparation[3]
Counterstain	Mayer's Hematoxylin or a similar nuclear counterstain.[5]	Room Temperature
Dehydration Reagents	Graded ethanol series (e.g., 70%, 95%, 100%).[5]	Room Temperature
Clearing Agent	Xylene or a xylene substitute. [5]	Room Temperature
Mounting Medium	A resinous mounting medium.	Room Temperature



Protocol for Blood or Bone Marrow Smears

- Fixation: Fix dried smears with a suitable fixative for 30-60 seconds. Rinse with distilled water and air dry.[3]
- Staining: Immerse slides in or cover with the freshly prepared working staining solution for 15-20 minutes at room temperature. In cooler temperatures, incubation in a 37°C water bath is recommended.[3]
- Washing: Rinse with distilled water and air dry.[3]
- Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.[3]
- Washing: Rinse thoroughly with distilled water.
- Drying and Mounting: Air dry the slides completely before microscopic examination.

Protocol for Paraffin-Embedded Tissue Sections

- Deparaffinization and Rehydration:
 - Incubate slides at 56-60°C for 15 minutes.
 - Perform two changes in xylene for 5-8 minutes each.[5][6]
 - Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.[5]
 - Rinse in PBS for 5 minutes.[5]
- Staining:
 - Wipe excess PBS from the slides.
 - Add the freshly prepared working staining solution dropwise to cover the tissue section.
 - Incubate at room temperature for 45 minutes.[5]



- Washing: Wash slides in PBS for 3 minutes.[5]
- Counterstaining:
 - Counterstain with filtered Harris Hematoxylin for 30 seconds. The time can be adjusted for desired staining intensity.[5]
 - Wash thoroughly in deionized water until the water runs clear.
 - Briefly dip in saturated Lithium Carbonate (5 dips) to blue the hematoxylin.[5]
 - Rinse with deionized water (10 dips).[5]
- Dehydration and Mounting:
 - Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) with 10 dips or for a few minutes in each.[5]
 - Clear in two changes of xylene.[5]
 - Mount with a resinous mounting medium and apply a coverslip.

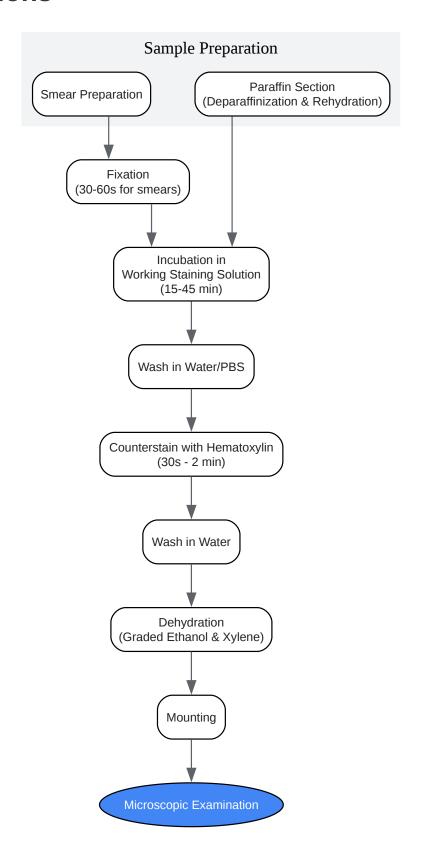
Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols for the Naphthol AS-D Chloroacetate Esterase (**Para Red**) stain.

Parameter	Smear Protocol[3]	Paraffin Section Protocol[5]
Fixation Time	30 - 60 seconds	N/A (Deparaffinization)
Working Solution Incubation	15 - 20 minutes	45 minutes
Counterstain Incubation	1 - 2 minutes	30 seconds (adjustable)
Working Solution Volume	Sufficient to cover smear	Sufficient to cover section
pH of Buffer	Not specified	7.2 - 7.8



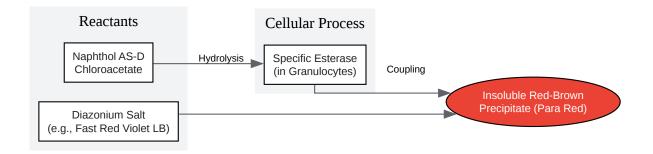
Visualizations



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Caption: Experimental workflow for Para Red histochemical staining.



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Caption: Chemical principle of Para Red staining.

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